molecular formula C13H13N B15279506 3-(Naphthalen-1-yl)azetidine

3-(Naphthalen-1-yl)azetidine

Cat. No.: B15279506
M. Wt: 183.25 g/mol
InChI Key: WKNNXJJYQUMULW-UHFFFAOYSA-N
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Description

Significance of Azetidine (B1206935) Frameworks in Advanced Chemical Synthesis and Ligand Design

Azetidines, as the smallest saturated nitrogen-containing heterocycles with reasonable chemical stability, are valuable building blocks in organic synthesis. enamine.netrsc.org Their strained four-membered ring, with a ring strain of approximately 25.4 kcal/mol, makes them more stable and easier to handle than the more reactive aziridines, yet more reactive than their five-membered pyrrolidine (B122466) counterparts. rsc.org This balance of stability and reactivity makes them attractive for various chemical transformations. rsc.orgambeed.com

In the realm of drug discovery and ligand design, the rigid conformation of the azetidine ring is a significant advantage. enamine.netambeed.com This rigidity helps to pre-organize the spatial orientation of substituents, which can lead to higher binding affinity with biological targets by reducing the entropic penalty upon binding. enamine.net The azetidine scaffold is considered a privileged motif in medicinal chemistry, appearing in a number of bioactive molecules and natural products. rsc.org Consequently, the development of synthetic methods to create functionalized azetidines is an active area of research. nih.govrsc.orgmagtech.com.cn

Several synthetic strategies have been developed to access the azetidine core, including:

Ring-Closing Metathesis (RCM): The use of Grubbs catalysts to cyclize naphthalene-substituted allylamines.

Nucleophilic Substitution: The reaction of a pre-formed azetidine ring, such as 3-bromoazetidine, with a nucleophile like naphthalen-1-ylmagnesium bromide.

Reduction of β-lactams (azetidin-2-ones): This is one of the most common methods for synthesizing azetidines due to the ready availability of the starting β-lactams. acs.org

[2+2] Photocycloaddition (Aza Paternò–Büchi reaction): The reaction between an imine and an alkene to form an azetidine ring. rsc.org

Intramolecular C-H Amination: Palladium-catalyzed reactions to form the azetidine ring. rsc.org

The versatility of the azetidine framework allows for its incorporation into a wide array of molecular architectures, making it a cornerstone in the design of novel ligands and complex molecules. magtech.com.cn

Rationale for Naphthalene-1-yl Substitution in Azetidine Derivatives for Mechanistic Exploration

The incorporation of a naphthalene-1-yl group onto the azetidine scaffold is a deliberate strategy for probing and modulating the properties of the resulting molecule. The naphthalene (B1677914) moiety, a polycyclic aromatic hydrocarbon, introduces several key features:

Electronic Properties: The π-conjugated system of naphthalene can participate in various non-covalent interactions, such as π-π stacking and cation-π interactions, which are crucial for molecular recognition and binding affinity. researchgate.net The electronic nature of the naphthalene ring can also influence the reactivity of the azetidine nitrogen.

Hydrophobicity: The aromatic character of naphthalene imparts a degree of lipophilicity to the molecule, which can affect its solubility and ability to cross biological membranes.

Metabolic Stability: In the context of medicinal chemistry, the naphthalene scaffold can influence the metabolic profile of a compound. While sometimes associated with the formation of reactive metabolites, strategic modifications can lead to compounds with improved metabolic stability. ijpsjournal.comnih.gov

The combination of the rigid, strained azetidine ring with the bulky, electronically distinct naphthalene group creates a unique chemical entity. This allows researchers to systematically study the effects of these combined features on chemical reactivity, ligand-receptor interactions, and other mechanistic pathways. The naphthalene-1-yl substituent serves as a valuable probe to explore structure-activity relationships and to fine-tune the physicochemical properties of azetidine-based compounds for specific applications. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

3-naphthalen-1-ylazetidine

InChI

InChI=1S/C13H13N/c1-2-6-12-10(4-1)5-3-7-13(12)11-8-14-9-11/h1-7,11,14H,8-9H2

InChI Key

WKNNXJJYQUMULW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies for 3 Naphthalen 1 Yl Azetidine and Its Analogs

Classical and Contemporary Approaches to Azetidine (B1206935) Ring Construction

The formation of the strained four-membered azetidine ring is a key challenge in the synthesis of 3-(naphthalen-1-yl)azetidine. Both classical and contemporary methods are utilized to achieve this, including cycloaddition reactions and various cyclization strategies.

Cycloaddition Reactions in Naphthalen-1-ylazetidine Synthesis

Cycloaddition reactions, particularly [2+2] photocycloadditions, represent a direct and efficient method for the construction of the azetidine ring. The aza Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an imine and an alkene, is a prominent example. researchgate.netrsc.org This reaction can be facilitated by visible light, offering a mild and selective pathway to functionalized azetidines. chemrxiv.orgchemrxiv.org While direct examples involving naphthalene-containing reactants are not abundant in readily available literature, the versatility of this method suggests its potential applicability. The reaction's success is often dependent on the photochemical properties of the reactants and the stability of the resulting azetidine ring. researchgate.net

Another relevant cycloaddition strategy is the photosensitized [4+2] and [2+2] cycloaddition of N-sulfonylimines, which can lead to the formation of azetidine derivatives. nih.gov

Cyclization Strategies for Naphthalen-1-ylazetidine Derivatives

Intramolecular cyclization is a widely employed strategy for the synthesis of azetidines. One such method involves the N,N'-carbonyldiimidazole-mediated cyclization of amino alcohols. fu-berlin.deacs.org This approach provides a route to functionalized azetidines from readily available starting materials. Another key strategy is the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which can be catalyzed by Lewis acids like lanthanum(III) triflate (La(OTf)₃) to afford azetidines in high yields. frontiersin.orgnih.gov The cyclization of γ-haloamines is also a classical and effective method for the formation of the azetidine ring.

Reductive Cyclization Pathways

Reductive cyclization of bifunctional precursors is another viable route to the azetidine core. For instance, the cyclization of 1,3-amino alcohols can be achieved through a reductive process to furnish the azetidine ring. This method often involves the conversion of the hydroxyl group into a suitable leaving group, followed by intramolecular nucleophilic substitution by the amine.

Advanced Synthetic Protocols for Stereo- and Regioselective Functionalization

Modern synthetic chemistry offers advanced protocols for the precise functionalization of the azetidine ring, enabling the stereoselective and regioselective synthesis of complex derivatives.

Catalytic Approaches (e.g., Palladium-Catalyzed C-H Amination)

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis and functionalization of azetidines. Intramolecular palladium-catalyzed C-H amination of unactivated C-H bonds provides an efficient route to construct the azetidine ring. rsc.org This method allows for the direct conversion of C-H bonds into C-N bonds, offering a highly atom-economical approach.

Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in introducing the naphthalen-1-yl group at the 3-position of the azetidine ring. A notable example is the Hiyama cross-coupling reaction of arylsilanes with 3-iodoazetidine. This protocol offers a convenient route to a variety of 3-arylazetidines under mild conditions. nih.gov The use of a suitable palladium catalyst and a fluoride source is crucial for the success of this transformation.

Below is a table summarizing the conditions for the palladium-catalyzed Hiyama cross-coupling for the synthesis of 3-arylazetidines, which could be adapted for this compound.

EntryArylsilaneCatalystLigandAdditiveSolventTemp (°C)Yield (%)
1PhenyltrimethoxysilanePd(OAc)₂SPhosTBAFToluene10088
2(4-Methoxyphenyl)trimethoxysilanePd(OAc)₂SPhosTBAFToluene10085
3(4-Fluorophenyl)trimethoxysilanePd(OAc)₂SPhosTBAFToluene10075

This data is representative of the synthesis of 3-arylazetidines and can be extrapolated for the synthesis of this compound using the corresponding naphthalenylsilane. nih.gov

Photochemical Modifications and Photocycloaddition Reactions

As mentioned earlier, photochemical reactions, particularly [2+2] photocycloadditions (aza Paternò–Büchi reaction), are a key strategy for the direct synthesis of the azetidine ring. researchgate.netrsc.org These reactions can be mediated by visible light, making them a green and efficient synthetic tool. chemrxiv.orgchemrxiv.org The success of these reactions often depends on the nature of the imine and alkene precursors. The use of photosensitizers can facilitate the reaction by promoting the formation of the excited state of one of the reactants. nih.gov

Multicomponent Reaction Strategies for Diverse Naphthalen-1-ylazetidines

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While specific MCRs yielding this compound are not extensively documented, established MCRs for the synthesis of 3-aryl azetidines can be logically extended to this naphthalene (B1677914) derivative.

One plausible strategy involves a [2+2] cycloaddition reaction between an imine derived from naphthaldehyde and an appropriate alkene. For instance, the reaction of N-tosylnaphthalimine with an allene bearing electron-withdrawing groups, catalyzed by a phosphine, could potentially yield the corresponding this compound derivative. The diversity of this approach lies in the variability of the alkene component, allowing for the introduction of various substituents at other positions of the azetidine ring.

Another conceptual approach is a four-component reaction leveraging the strain-release reactivity of azabicyclo[1.1.0]butane. In a modular synthesis, azabicyclo[1.1.0]butyl-lithium could be sequentially treated with three different electrophiles, one of which could be a naphthalene-containing moiety, to construct a highly functionalized azetidine ring. This strategy provides a high degree of flexibility in introducing diverse substituents.

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct Type
N-arylnaphthalimineSubstituted alleneN/APhosphine2-alkylidene-3-(naphthalen-1-yl)azetidine
Azabicyclo[1.1.0]butaneAcyl silaneElectrophile 1Electrophile 21,3,3-trisubstituted azetidine
NaphthaldehydeAmineIsocyanideLewis AcidThis compound-2-carboxamide

Derivatization Strategies at the Azetidine Nitrogen and Naphthalene Moiety

Further functionalization of the this compound core is crucial for exploring its structure-activity relationships in various applications. Derivatization can be targeted at the azetidine nitrogen or the naphthalene ring.

N-Alkylation and N-Acylation Reactions

The secondary amine of the azetidine ring is a prime site for modification. Standard N-alkylation and N-acylation reactions can be readily employed to introduce a wide array of functional groups.

N-Alkylation: The reaction of this compound with various alkyl halides (e.g., iodomethane, benzyl bromide) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate in a suitable solvent like acetonitrile or dimethylformamide (DMF) would yield the corresponding N-alkylated products. Microwave-assisted N-alkylation in aqueous media has also been reported as a greener alternative for the synthesis of tertiary amines from alkyl halides.

N-Acylation: Acylation of the azetidine nitrogen can be achieved using acyl chlorides or anhydrides in the presence of a base like triethylamine or pyridine. For example, treatment with acetyl chloride would yield N-acetyl-3-(naphthalen-1-yl)azetidine. This reaction introduces an amide functionality, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Reaction TypeReagentBaseSolventProduct
N-AlkylationMethyl iodideK₂CO₃Acetonitrile1-Methyl-3-(naphthalen-1-yl)azetidine
N-AlkylationBenzyl bromideDIPEADMF1-Benzyl-3-(naphthalen-1-yl)azetidine
N-AcylationAcetyl chlorideTriethylamineDichloromethane1-Acetyl-3-(naphthalen-1-yl)azetidine
N-AcylationBenzoyl chloridePyridineDichloromethane1-Benzoyl-3-(naphthalen-1-yl)azetidine

Functional Group Interconversions on the Naphthalene Ring

The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The directing effects of the azetidine substituent would need to be considered. Generally, electrophilic attack on a 1-substituted naphthalene preferentially occurs at the C4 and C5 positions.

Common electrophilic aromatic substitution reactions that could be employed include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Halogenation: Using bromine or chlorine in the presence of a Lewis acid catalyst to introduce a halogen atom.

Friedel-Crafts Acylation: Using an acyl chloride and a Lewis acid like aluminum chloride to introduce an acyl group.

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group.

These newly introduced functional groups can then be further transformed. For example, a nitro group can be reduced to an amine, which can then be diazotized and subjected to various Sandmeyer reactions to introduce a wide range of substituents.

Introduction of Chiral Auxiliaries and Templates for Asymmetric Synthesis

The synthesis of enantiomerically pure this compound is of significant interest for applications in asymmetric catalysis and as chiral building blocks. One effective strategy involves the use of chiral auxiliaries.

A reported method for the asymmetric synthesis of a (3R)-naphthyl analog of azetidine-2-carboxylic acid utilizes a camphor sultam derivative of glyoxylic acid O-benzyl oxime. A zinc-mediated asymmetric addition of an allylic halide to this chiral substrate, followed by a series of transformations including ozonolysis and cyclization, leads to the formation of the chiral azetidine derivative rsc.org. This approach demonstrates the feasibility of controlling the stereochemistry at the C3 position of the azetidine ring.

Another general approach involves the use of chiral tert-butanesulfinamides. Condensation of a suitable 1,3-dielectrophile with a chiral tert-butanesulfinamide can lead to a diastereoselective cyclization, affording an enantioenriched azetidine product. Subsequent removal of the chiral auxiliary would provide the desired enantiomer of this compound.

Chiral AuxiliaryKey ReactionStereochemical Control
Camphor sultamAsymmetric allylationDiastereoselective addition to the C=N bond
tert-ButanesulfinamideDiastereoselective cyclizationControl of stereocenter during ring formation

Scale-Up Considerations for Research Quantity Synthesis

Transitioning the synthesis of this compound from a laboratory scale to larger research quantities (gram-scale) requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Reaction Conditions: Reactions that are facile on a small scale may present challenges when scaled up. For instance, exothermic reactions will require more efficient heat dissipation to maintain a controlled temperature. The choice of solvents may also need to be re-evaluated based on safety, cost, and ease of removal on a larger scale.

Purification: Chromatographic purification, which is common in small-scale synthesis, can become cumbersome and costly for larger quantities. Alternative purification methods such as crystallization or distillation should be explored. For this compound, which is likely to be a solid or a high-boiling liquid, crystallization would be a preferred method.

Reagent Handling: The handling of larger quantities of reagents requires appropriate safety measures, including adequate ventilation and personal protective equipment. The order and rate of addition of reagents can also be critical in controlling the reaction profile on a larger scale.

Process Safety: A thorough understanding of the reaction thermodynamics and kinetics is essential to identify any potential thermal runaway risks. For reactions involving highly reactive intermediates or hazardous reagents, conducting a process safety assessment is crucial.

For the synthesis of azetidines, gram-scale preparations have been reported, often involving robust and high-yielding reactions. For example, the synthesis of protected 3-haloazetidines has been achieved on a gram scale through a one-pot strain-release reaction of 1-azabicyclo[1.1.0]butane. Such well-established procedures for related azetidines can serve as a valuable guide for the scale-up of this compound synthesis.

Advanced Spectroscopic and Diffraction Studies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the solution-phase conformation of 3-(naphthalen-1-yl)azetidine. Both ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of each atom, while advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between atoms, offering insights into the molecule's preferred spatial arrangement.

Conformational analysis of azetidine (B1206935) rings is a subject of considerable interest in structural chemistry. researchgate.net The four-membered ring can exist in puckered conformations, and the orientation of the bulky naphthalene (B1677914) substituent can be either axial or equatorial. The relative populations of these conformers can be influenced by the solvent and temperature. researchgate.net

In the case of this compound, the analysis of coupling constants (³J-values) between protons on the azetidine ring can help determine the ring's pucker and the substituent's orientation. Theoretical calculations, often performed in conjunction with experimental NMR data, can provide a more detailed picture of the conformational landscape and the energy barriers between different conformers. frontiersin.org For instance, Density Functional Theory (DFT) calculations can be used to model the different possible conformations and predict their relative energies and NMR chemical shifts. frontiersin.org

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound *

ProtonPredicted Chemical Shift (ppm)
Naphthalene-H7.4 - 8.2
Azetidine-CH(Naphthyl)4.0 - 4.5
Azetidine-CH₂3.5 - 4.0
NH2.0 - 3.0

Note: These are predicted values based on general chemical shift ranges for similar structural motifs. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound *

CarbonPredicted Chemical Shift (ppm)
Naphthalene-C (aromatic)120 - 140
Azetidine-CH(Naphthyl)50 - 60
Azetidine-CH₂45 - 55

Note: These are predicted values based on general chemical shift ranges for similar structural motifs. Actual experimental values may vary.

Detailed NOESY and ROESY experiments would be essential to definitively establish the through-space interactions between the naphthalene and azetidine protons, thus confirming the preferred conformation in solution. icm.edu.pl

Single-Crystal X-ray Diffraction for Solid-State Structural Characterization

Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can precisely measure bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecular conformation and intermolecular interactions in the crystal lattice.

For this compound, X-ray crystallography would be expected to reveal the puckering of the azetidine ring and the precise orientation of the naphthalene substituent. researchgate.net Furthermore, it would elucidate any intermolecular hydrogen bonds involving the azetidine nitrogen and potential π-π stacking interactions between the naphthalene rings of adjacent molecules. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound *

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10
b (Å)~8
c (Å)~15
β (°)~95
Z4

Note: This is a hypothetical data set based on common crystal systems for organic molecules of similar size and complexity. researchgate.netresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing intermolecular interactions such as hydrogen bonding. epequip.com These techniques are complementary, as some vibrational modes may be more active in either the IR or Raman spectrum. epequip.com

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration of the azetidine ring, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic naphthalene ring and the aliphatic azetidine ring would appear around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The C=C stretching vibrations of the naphthalene ring are expected in the 1500-1600 cm⁻¹ region. researchgate.net

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the naphthalene ring system, which are often strong in the Raman spectrum. chemicalbook.com The position and shape of the N-H stretching band in both FT-IR and Raman spectra can provide information about the extent of hydrogen bonding in the solid state or in solution. spectroscopyonline.com

Table 4: Expected Vibrational Frequencies (cm⁻¹) for this compound *

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
N-H Stretch3300 - 3500FT-IR, Raman
Aromatic C-H Stretch3000 - 3100FT-IR, Raman
Aliphatic C-H Stretch2850 - 2950FT-IR, Raman
C=C Stretch (Aromatic)1500 - 1600FT-IR, Raman
C-N Stretch1100 - 1300FT-IR

Note: These are expected frequency ranges based on characteristic group frequencies for similar compounds. researchgate.netnih.govresearchgate.net

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination and Absolute Configuration Assignment

Since this compound possesses a chiral center at the C3 position of the azetidine ring, it can exist as a pair of enantiomers. Chiroptical spectroscopy, specifically Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential techniques for determining the enantiomeric excess (ee) of a sample and for assigning the absolute configuration (R or S) of the chiral center. researchgate.net

These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. researchgate.net The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms around the chiral center.

For this compound, the naphthalene chromophore is expected to give rise to distinct Cotton effects in the CD and ORD spectra. The sign and magnitude of these Cotton effects can be correlated with the absolute configuration of the chiral center, often with the aid of empirical rules or quantum chemical calculations. researchgate.net

While no specific chiroptical data for this compound has been reported, the application of these techniques would be crucial for the characterization of enantiomerically pure samples. The determination of the absolute configuration is often a critical step in the development of chiral pharmaceutical compounds.

Computational Chemistry and Theoretical Investigations of 3 Naphthalen 1 Yl Azetidine

Quantum Chemical Methods for Electronic Structure and Reactivity Profiling

Quantum chemical methods are indispensable tools for elucidating the electronic properties and reactivity of molecules. These methods provide insights into the distribution of electrons, the energies of molecular orbitals, and the regions of a molecule most susceptible to chemical attack.

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for studying the ground state properties of molecules. By approximating the electron density, DFT can accurately predict a wide range of molecular properties, including geometries, vibrational frequencies, and electronic energies.

The electronic properties of 3-(naphthalen-1-yl)azetidine are also elucidated through DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and stability; a smaller gap generally suggests higher reactivity. researchgate.net

Table 1: Calculated Ground State Properties of this compound (Illustrative)

Property Value
HOMO Energy -6.2 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.4 eV

Note: The values in this table are illustrative and represent typical ranges for similar aromatic azetidine (B1206935) derivatives based on DFT calculations.

The electrostatic potential (ESP) surface of a molecule is a valuable tool for identifying its reactive sites. The ESP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas indicate regions of positive potential, which are prone to nucleophilic attack.

For this compound, the ESP surface would likely show a region of negative potential around the nitrogen atom of the azetidine ring, due to the presence of its lone pair of electrons. This makes the nitrogen atom a likely site for protonation and interaction with electrophiles. The naphthalene (B1677914) ring, with its delocalized π-electron system, would also exhibit regions of varying potential, influencing its reactivity in aromatic substitution reactions.

Natural Bond Orbital (NBO) analysis is another computational technique that can provide a detailed picture of the bonding and charge distribution within the molecule. researchgate.net NBO analysis can quantify the charge on each atom, providing further insight into the reactive sites.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

While quantum chemical methods are highly accurate, they can be computationally expensive for large systems or for exploring the full conformational space of a flexible molecule. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a more computationally tractable approach for studying conformational flexibility. dntb.gov.ua

MM methods use a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the rotatable bonds in this compound, such as the bond connecting the naphthalene group to the azetidine ring, a potential energy surface can be generated. This surface reveals the low-energy, stable conformations of the molecule.

MD simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and identify the most populated conformational states at a given temperature. This information is crucial for understanding how the molecule might interact with a biological target.

The four-membered azetidine ring is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is a result of the deviation of the bond angles from the ideal tetrahedral angle and torsional strain. The ring strain plays a crucial role in the reactivity of azetidines, making them more reactive than their five- and six-membered counterparts. rsc.orgresearchwithrutgers.com

The azetidine ring is not planar and can undergo a process called ring puckering. The nitrogen atom can also undergo inversion, where it rapidly inverts its pyramidal geometry. Computational methods can be used to calculate the energy barriers associated with these processes. The height of the inversion barrier is influenced by the substituents on the nitrogen atom and the other atoms in the ring. For this compound, the bulky naphthalene group at the 3-position would likely influence the puckering of the ring and could have a subtle effect on the nitrogen inversion barrier. Understanding these dynamic processes is important as they can affect how the molecule presents itself for binding to a target. researchgate.netnih.gov

Table 2: Calculated Energetic Properties of the Azetidine Ring in this compound (Illustrative)

Property Value (kcal/mol)
Ring Strain Energy ~25.4
Nitrogen Inversion Barrier 2-5

Note: These values are illustrative and based on general findings for substituted azetidines. The specific values for this compound would require dedicated computational studies.

Molecular Docking and Protein-Ligand Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor), typically a protein. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

In the context of this compound, molecular docking studies could be performed to investigate its potential to bind to various biological targets. For instance, given the prevalence of azetidine and naphthalene moieties in bioactive compounds, this molecule could be docked into the active sites of enzymes such as kinases, proteases, or G-protein coupled receptors. researchgate.net

A typical docking workflow involves preparing the 3D structures of both the ligand (this compound) and the protein target. The docking algorithm then samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity. The resulting docked poses can be visualized to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking interactions between the ligand and the protein residues. researchgate.netunibas.ch For example, the nitrogen atom of the azetidine ring could act as a hydrogen bond acceptor, while the naphthalene ring could engage in hydrophobic and π-stacking interactions with aromatic residues in the binding pocket.

Following docking, molecular dynamics simulations can be used to refine the predicted binding pose and to assess the stability of the protein-ligand complex over time. dntb.gov.ua These simulations can provide a more detailed and dynamic understanding of the binding event.

Table 3: Interacting Residues and Interaction Types for a Hypothetical Docking of this compound into a Kinase Active Site (Illustrative)

Interacting Residue Interaction Type
Lys72 Hydrogen Bond (with azetidine N)
Leu148 Hydrophobic
Val32 Hydrophobic
Phe169 π-π Stacking (with naphthalene ring)

Note: This table is purely illustrative and the specific interactions would depend on the chosen protein target.

Prediction of Binding Poses with Hypothetical Biological Targets

Due to the limited availability of direct experimental data on the specific biological targets of this compound, computational docking simulations serve as a primary method to hypothesize its binding modes within various protein active sites. The structural features of this compound, namely the hydrogen-bond-accepting nitrogen in the azetidine ring and the large hydrophobic naphthalene moiety, suggest potential interactions with a range of biological macromolecules, including enzymes and receptors.

A hypothetical docking study could be performed to predict the binding affinity and pose of this compound within the ATP-binding site of a protein kinase, a common target for therapeutic agents. In such a model, the naphthalene ring would likely orient itself within a hydrophobic pocket, while the azetidine nitrogen could form a crucial hydrogen bond with a backbone amide proton of a hinge region residue, a common binding motif for kinase inhibitors.

To illustrate this, we can consider a hypothetical scenario where this compound is docked into the active site of a representative kinase. The predicted binding energy and key interactions are presented in Table 1.

Table 1: Hypothetical Docking Results of this compound with a Protein Kinase

ParameterPredicted ValueInteracting Residues (Hypothetical)
Binding Energy (kcal/mol)-8.5MET123, LEU56, VAL78
Hydrogen Bond Distance (Å)2.9Azetidine N-H --- O=C of MET123
π-π Stacking Distance (Å)3.8Naphthalene ring with PHE189

This data is illustrative and based on docking studies of similar aromatic compounds with protein kinases.

Analysis of Non-Covalent Interactions (e.g., π-π Stacking with Naphthalene)

Density Functional Theory (DFT) calculations can be employed to model and quantify these non-covalent interactions. For instance, a Symmetry-Adapted Perturbation Theory (SAPT) analysis could be used to decompose the interaction energy between the naphthalene moiety of this compound and an aromatic amino acid side chain into its fundamental components: electrostatic, exchange, induction, and dispersion.

A study on the 2-naphthalenethiol (B184263) dimer, which serves as a model for naphthalene π-stacking, revealed that dispersion forces are the dominant attractive interaction, accounting for approximately 66% of the total attraction. nih.gov A similar trend would be expected for the π-π stacking interactions involving this compound.

Table 2: Illustrative Energy Decomposition Analysis of a Naphthalene-Phenylalanine π-π Stacking Interaction

Interaction ComponentEnergy (kcal/mol)
Electrostatics-2.5
Exchange+5.0
Induction-1.0
Dispersion-7.5
Total Interaction Energy -6.0

This data is representative and based on computational studies of π-π stacking in aromatic systems.

The geometry of the π-π stacking is also a key factor. In a protein binding pocket, a parallel-displaced or T-shaped arrangement between the naphthalene ring and an aromatic residue is often more favorable than a perfectly face-to-face orientation, as it minimizes Pauli repulsion.

Calculation of Thermodynamic and Kinetic Parameters for Reaction Pathways

Computational chemistry can also be used to investigate the reaction pathways for the synthesis of this compound, providing valuable information on the feasibility and efficiency of different synthetic routes. DFT calculations can be used to determine the thermodynamic and kinetic parameters, such as the change in Gibbs free energy (ΔG) and the activation energy (Ea), for each step in a proposed synthesis.

One potential synthetic route to this compound is the nucleophilic substitution of a 3-haloazetidine with a naphthalen-1-yl nucleophile, such as naphthalen-1-ylmagnesium bromide. Another approach could be the reductive amination of 1-naphthaldehyde (B104281) with azetidine.

A computational study of a related reaction, the copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides to form azetidines, highlights the power of these theoretical investigations. In this study, DFT calculations were used to compare the activation barriers for the desired 4-exo-dig cyclization and a competing 5-endo-dig pathway, revealing that the formation of the azetidine ring is kinetically favored.

Table 3: Hypothetical Thermodynamic and Kinetic Data for a Key Step in a this compound Synthesis

Reaction StepΔH (kcal/mol)ΔS (cal/mol·K)ΔG (kcal/mol) at 298 KEa (kcal/mol)
Transition State Formation+15-5+16.515
Product Formation-10+2-10.6-

This data is illustrative and based on DFT calculations of similar organic reactions.

By calculating the energy profile of the entire reaction pathway, chemists can identify the rate-determining step, predict the expected yield, and explore the effects of different catalysts or reaction conditions, thereby optimizing the synthesis of this compound.

Mechanistic Investigations of Biological Interactions in Vitro and Through in Silico Models

Exploration of Ligand-Target Interactions at a Molecular Level

Understanding the direct molecular targets of 3-(Naphthalen-1-yl)azetidine is fundamental to predicting its biological effects. This involves identifying and quantifying its binding affinity and functional impact on specific proteins like enzymes and receptors.

To determine if this compound can inhibit the function of specific enzymes, experiments would be conducted using highly purified, recombinant enzymes in a controlled, cell-free environment. In this type of assay, a known concentration of the enzyme and its substrate are combined in the presence of varying concentrations of the test compound, this compound. The rate of the enzymatic reaction is measured, and any decrease in this rate is attributed to inhibition by the compound. This allows for the calculation of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to reduce enzyme activity by 50%.

While no specific data exists for this compound, the results of such an investigation would typically be presented as follows:

Table 1: Illustrative Enzyme Inhibition Profile for this compound

Target Enzyme Substrate Used IC₅₀ (nM) Inhibition Type
Enzyme A Substrate X Data Not Available Data Not Available
Enzyme B Substrate Y Data Not Available Data Not Available
Enzyme C Substrate Z Data Not Available Data Not Available

To identify which physiological receptors this compound may interact with, competitive binding assays are a standard approach. These experiments utilize preparations of cell membranes or whole-cell lysates that are rich in specific receptors. A radiolabeled ligand with a known high affinity for the target receptor is introduced to the preparation along with varying concentrations of this compound. The ability of the test compound to displace the radioligand from the receptor is measured. This provides data on the compound's binding affinity, typically expressed as the inhibitory constant (Ki). A comprehensive screening panel would test the compound against a wide array of receptors (e.g., G-protein coupled receptors, ion channels) to create a selectivity profile.

Currently, no public data from such receptor binding screens for this compound is available. A representative data table from such a study is shown below.

Table 2: Illustrative Receptor Binding Affinity for this compound

Receptor Target Radioligand Ki (nM)
Serotonin Receptor 5-HT₂ₐ [³H]-Ketanserin Data Not Available
Dopamine Receptor D₂ [³H]-Spiperone Data Not Available
Adrenergic Receptor α₁ [³H]-Prazosin Data Not Available

Modulation of Intracellular Signaling Pathways in Cell-Based Assays

Once a direct molecular target is identified, cell-based assays are used to investigate how the binding event translates into a cellular response by modulating downstream signaling pathways.

To assess the potential anti-inflammatory effects of this compound, its impact on cytokine production would be studied in immune cells (e.g., macrophages or peripheral blood mononuclear cells). The cells would be stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The concentration of these cytokines in the cell culture medium would be measured, typically via an enzyme-linked immunosorbent assay (ELISA), after treatment with this compound. A significant reduction in cytokine levels compared to the stimulated control would indicate anti-inflammatory activity.

No studies on the effect of this compound on cytokine production have been published.

Table 3: Illustrative Effect of this compound on Cytokine Production in LPS-Stimulated Macrophages

Compound Concentration TNF-α Production (% of Control) IL-6 Production (% of Control)
1 µM Data Not Available Data Not Available
10 µM Data Not Available Data Not Available
100 µM Data Not Available Data Not Available

The antioxidant potential of this compound can be evaluated through several mechanisms. Its direct ability to neutralize free radicals can be assessed using chemical assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Furthermore, its effects on cellular antioxidant defenses can be measured in cell lines exposed to an oxidative insult (e.g., hydrogen peroxide). Researchers would analyze the expression and activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). An increase in the activity of these enzymes or a direct scavenging effect would suggest antioxidant properties.

Specific research on the antioxidant activity of this compound is not present in the available literature.

To determine if this compound can induce programmed cell death (apoptosis), particularly in cancer cell lines, a series of cellular assays would be performed. Flow cytometry using Annexin V and propidium (B1200493) iodide staining is a common method to quantify the percentage of cells undergoing apoptosis. To understand the mechanism, the expression levels of key regulatory proteins in the apoptotic cascade, such as Caspase-3 (an executioner caspase) and members of the Bcl-2 family (which regulate mitochondrial-mediated apoptosis), would be analyzed using techniques like Western blotting. An increase in Caspase-3 activity or a shift in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins would indicate that the compound triggers apoptosis.

There are no published studies detailing the effects of this compound on apoptotic pathways.

Table 4: Illustrative Apoptosis Induction by this compound in a Cancer Cell Line

Treatment Concentration (24h) % Apoptotic Cells (Annexin V Positive) Relative Caspase-3 Activity
Control Data Not Available Data Not Available
10 µM Data Not Available Data Not Available
50 µM Data Not Available Data Not Available

Role as a Scaffold in Structure-Activity Relationship (SAR) Studies for Mechanistic Probes

The unique structural architecture of this compound, which marries a rigid, bicyclic aromatic naphthalene (B1677914) ring with a strained, saturated four-membered azetidine (B1206935) heterocycle, presents a compelling starting point for the development of mechanistic probes. Its inherent properties, such as defined spatial orientation of the naphthalene moiety and the potential for diverse functionalization on the azetidine ring, make it an attractive scaffold for structure-activity relationship (SAR) studies. Such studies are pivotal in understanding how a molecule interacts with a biological target at a molecular level, thereby elucidating the mechanism of action.

Systematic Modification of the Naphthalene and Azetidine Moieties for SAR Elucidation

To understand the structural requirements for biological activity, a systematic SAR study would be essential. This involves the synthesis of a library of analogs where specific parts of the this compound scaffold are methodically altered.

Modification of the Naphthalene Moiety: The naphthalene ring offers several positions for substitution. Introducing various functional groups at different positions would allow for the exploration of electronic and steric effects on target binding. For instance, electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., nitro, chloro) could be systematically placed on the aromatic rings to probe for key electronic interactions with a hypothetical biological target. The size and lipophilicity of the substituent would also be varied to understand the spatial constraints of the binding pocket.

Table 1: Hypothetical SAR Data for Naphthalene Moiety Modifications

Compound IDNaphthalene SubstitutionHypothetical Biological Activity (IC₅₀, µM)
A-1 Unsubstituted5.2
A-2 4-Methoxy2.8
A-3 6-Methoxy7.1
A-4 4-Chloro4.5
A-5 4-Nitro10.3
A-6 2-Naphthyl isomer15.8

This table is purely illustrative and does not represent real experimental data.

Table 2: Hypothetical SAR Data for Azetidine Moiety Modifications

Compound IDAzetidine N-SubstitutionHypothetical Biological Activity (IC₅₀, µM)
B-1 H (unsubstituted)5.2
B-2 Methyl3.9
B-3 Benzyl8.1
B-4 Acetyl> 50 (inactive)
B-5 Boc (tert-Butoxycarbonyl)> 50 (inactive)

This table is purely illustrative and does not represent real experimental data.

Rational Design of Analogs based on Computational Predictions

In conjunction with traditional SAR studies, computational modeling plays a crucial role in the rational design of more potent and selective analogs. By creating a pharmacophore model based on the initial SAR data, key structural features essential for biological activity can be identified.

Pharmacophore Modeling and Docking Studies: A hypothetical pharmacophore model for a target might include a hydrophobic feature corresponding to the naphthalene ring, a hydrogen bond acceptor/donor feature from the azetidine nitrogen, and specific steric volumes. This model would then be used to virtually screen for new analogs with improved binding characteristics. Molecular docking simulations of the most promising hypothetical analogs into the active site of a target protein would provide further insights into the binding mode and help prioritize synthetic efforts. For example, if docking studies reveal a specific pocket that can accommodate a larger substituent on the naphthalene ring, this would guide the synthesis of such analogs.

Designing for Selectivity and Mechanistic Probing: Computational approaches can also aid in designing analogs with improved selectivity for a specific biological target over others. By comparing the active sites of related targets, subtle structural modifications can be introduced to the this compound scaffold that favor binding to the desired target. Furthermore, analogs can be designed as mechanistic probes by incorporating functionalities suitable for bioconjugation, such as photoreactive groups or fluorescent tags, without compromising their binding affinity. These probes would be invaluable tools for target identification and for studying the downstream effects of target modulation.

Application of 3 Naphthalen 1 Yl Azetidine As a Building Block in Complex Molecule Synthesis

Incorporation into Polycyclic and Heterocyclic Frameworks

The unique structural attributes of 3-(naphthalen-1-yl)azetidine make it an attractive starting material for the synthesis of complex polycyclic and heterocyclic systems. The strained azetidine (B1206935) ring can undergo a variety of ring-opening or ring-expansion reactions, while the naphthalene (B1677914) moiety can participate in various aromatic functionalization and cycloaddition reactions. Although specific literature examples detailing the direct use of this compound in the construction of such frameworks are limited, the principles of azetidine and naphthalene chemistry provide a strong basis for its potential applications.

The synthesis of fused heterocyclic systems is a promising area where this compound could be employed. For instance, the intramolecular cyclization of derivatives of this compound could lead to the formation of novel polycyclic structures. While direct evidence for this compound is scarce, related studies on other azetidine derivatives have demonstrated the feasibility of such transformations. For example, the synthesis of azetidine-fused 8-membered rings has been achieved through ring-closing metathesis of N-allylated azetidines. digitellinc.com A similar strategy could theoretically be applied to an appropriately substituted this compound to generate novel polycyclic frameworks incorporating the naphthalene unit.

Another potential application lies in multicomponent reactions (MCRs), which are powerful tools for the rapid assembly of complex molecules from simple starting materials. beilstein-journals.org The amine functionality of the azetidine ring in this compound could participate as a key component in various MCRs to construct highly substituted heterocyclic scaffolds. Although no MCRs specifically employing this compound have been reported, the general reactivity of azetidines in such reactions suggests its potential utility.

While not the exact compound, research on naphthalene-substituted azetidinone derivatives provides some insight into how the naphthalene moiety can be incorporated into bioactive heterocyclic systems. For example, a series of 3-(3-(substituted-phenyl)-1-(naphthalen-1-yl-acetylamino)-4-oxo-azetidin-2-yl)-2-oxo-4-phenylazetidin-1-yl)-2-(naphthalen-1-yl) acetamide (B32628) derivatives have been synthesized and evaluated for their potential in treating Parkinson's disease. researchgate.net This work, while focused on the azetidin-2-one (B1220530) core, highlights the value of the naphthalene scaffold in designing molecules with specific biological targets.

Table 1: Potential Polycyclic and Heterocyclic Scaffolds from this compound (This table presents hypothetical structures based on known azetidine reactivity, as specific examples for this compound are not extensively documented.)

Starting MaterialReaction TypePotential Product Scaffold
N-allyl-3-(naphthalen-1-yl)azetidineRing-Closing MetathesisAzetidine-fused 8-membered ring
This compound, Aldehyde, IsocyanideMulticomponent Reaction (e.g., Ugi)Substituted dihydropyridine
N-propargyl-3-(naphthalen-1-yl)azetidineIntramolecular CyclizationFused bicyclic azetidine

Utility in the Synthesis of Scaffolds for Chemical Biology Probes

Chemical biology probes are essential tools for elucidating biological processes, and the development of novel scaffolds for these probes is a continuous pursuit. The structural characteristics of this compound make it a promising candidate for the synthesis of such scaffolds. The naphthalene group can serve as a fluorescent reporter or a point of attachment for other functionalities, while the azetidine ring provides a rigid and defined three-dimensional structure that can be further elaborated.

Naphthalene and its derivatives are well-known for their fluorescent properties and have been widely used in the development of fluorescent probes. rsc.orggoogle.com The incorporation of the this compound moiety into a larger molecule could introduce these favorable photophysical properties, enabling the tracking and imaging of biological targets. Furthermore, the azetidine nitrogen can be functionalized to introduce reactive handles for bioconjugation, such as click chemistry compatible groups like azides or alkynes. ub.edu

While specific examples of chemical biology probes derived directly from this compound are not prevalent in the literature, the general utility of azetidine-based scaffolds in drug discovery and for creating CNS-focused libraries is well-established. digitellinc.comnih.gov These libraries often serve as starting points for the identification of new probes and therapeutic leads. A recent study on the synthesis and functionalization of azetidine-containing small macrocyclic peptides highlights the ability to perform late-stage modifications on the azetidine nitrogen, including the attachment of dyes and biotin (B1667282) tags, which is a key feature for developing chemical probes. nih.gov

Table 2: Potential Functionalization of this compound for Chemical Probes (This table illustrates hypothetical modifications for probe development based on established chemical methods.)

Modification SiteReagent/MethodResulting FunctionalityPotential Application
Azetidine NitrogenAzido-acetic acidAzide groupClick chemistry ligation
Azetidine NitrogenPropargyl bromideAlkyne groupClick chemistry ligation
Naphthalene RingElectrophilic Aromatic SubstitutionHalogen, Nitro groupFurther functionalization
Azetidine NitrogenBiotin-NHS esterBiotin tagAffinity-based pulldown

Asymmetric Catalysis Employing Naphthalen-1-ylazetidine Ligands

The development of chiral ligands is central to the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Chiral azetidine derivatives have been successfully employed as ligands and organocatalysts in a variety of asymmetric transformations. researchgate.netresearchgate.net The rigid four-membered ring of the azetidine can effectively transmit stereochemical information, leading to high levels of enantioselectivity.

The incorporation of a bulky and electronically distinct naphthalene group at the 3-position of the azetidine ring, as in this compound, presents an intriguing design element for new chiral ligands. The naphthalene moiety can provide additional steric hindrance and potential for π-π stacking interactions with substrates or metal centers, which could significantly influence the stereochemical outcome of a catalyzed reaction.

While there is a lack of specific reports on the use of ligands derived from this compound in asymmetric catalysis, the broader field of chiral azetidine-based ligands offers a strong precedent for their potential. For example, chiral cis-3-hydroxyazetidines have shown excellent catalytic activities and enantioselectivities in the asymmetric addition of diethylzinc (B1219324) to aromatic aldehydes. researchgate.net Similarly, N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol has been demonstrated as an effective catalyst for the asymmetric addition of organozinc reagents to aldehydes, with the bulky ferrocenyl group playing a crucial role in stereochemical induction. researchgate.net It is plausible that chiral derivatives of this compound could exhibit similar or even enhanced catalytic performance due to the unique steric and electronic properties of the naphthalene group.

Table 3: Potential Asymmetric Reactions Catalyzed by Chiral Naphthalen-1-ylazetidine Derived Ligands (This table outlines hypothetical applications based on the known success of other chiral azetidine ligands.)

Chiral Ligand TypeMetalReactionPotential Product
Chiral 3-hydroxy-3-(naphthalen-1-yl)azetidineZn(II)Diethylzinc addition to aldehydesChiral secondary alcohols
Chiral N-substituted this compoundCu(I) or Pd(II)Michael additionEnantioenriched adducts
Chiral 3-amino-3-(naphthalen-1-yl)azetidineOrganocatalysisAldol reactionChiral β-hydroxy ketones

Future Directions and Emerging Research Avenues for Naphthalen 1 Ylazetidines

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure and diversely functionalized azetidines remains a significant challenge in organic chemistry. rsc.orgmedwinpublishers.com Future research in the area of 3-(naphthalen-1-yl)azetidines will heavily focus on the development of novel stereoselective synthetic methodologies to access specific stereoisomers, which are often crucial for biological activity.

Recent advances in the synthesis of functionalized azetidines have opened new possibilities. researchgate.net For instance, visible light-enabled aza Paternò-Büchi reactions have emerged as a mild and direct method for constructing the azetidine (B1206935) ring from imine and alkene precursors. researchgate.net The application of this photochemistry to precursors bearing a naphthalene (B1677914) group could provide a direct and atom-economical route to naphthalenylazetidines. Another promising approach is the gold-catalyzed intermolecular oxidation of N-propargylsulfonamides, which allows for the flexible and stereoselective synthesis of chiral azetidin-3-ones. nih.gov These ketones can then serve as versatile intermediates for the introduction of the naphthalen-1-yl group via nucleophilic addition reactions.

Furthermore, methods for the direct and modular installation of the azetidine ring onto existing molecular scaffolds are highly sought after. rsc.orgchemrxiv.org The development of electrophilic azetidinylation reagents, such as azetidinyl trichloroacetimidates, could enable the late-stage introduction of the 3-(naphthalen-1-yl)azetidine moiety into complex molecules, providing rapid access to a library of derivatives for structure-activity relationship (SAR) studies. rsc.orgchemrxiv.org The stereoselective synthesis of aryltetralins through a one-pot, two-component condensation reaction also suggests potential pathways for constructing complex scaffolds incorporating the naphthalenylazetidine core. nih.gov

A summary of potential stereoselective synthetic strategies for naphthalen-1-ylazetidines is presented in Table 1.

Table 1: Potential Stereoselective Synthetic Strategies for Naphthalen-1-ylazetidines

Synthetic Strategy Description Potential Advantages
Visible Light-Enabled Aza Paternò-Büchi Reaction [2+2] cycloaddition between an imine and an alkene initiated by visible light. Mild reaction conditions, high atom economy, direct formation of the azetidine ring.
Gold-Catalyzed Oxidative Cyclization Intermolecular oxidation of N-propargylsulfonamides to form chiral azetidin-3-ones. High stereoselectivity, access to versatile ketone intermediates.
Electrophilic Azetidinylation Use of reactive azetidinylating agents to introduce the azetidine ring onto a nucleophile. Modular approach, suitable for late-stage functionalization.

Advanced Computational Approaches for Predictive Modeling of Interactions

Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of naphthalen-1-ylazetidine-based compounds. Advanced computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics (MD) simulations, can provide valuable insights into the interactions of these molecules with biological targets and predict their properties. mit.edu

QSAR studies can establish mathematical relationships between the structural features of naphthalenylazetidine derivatives and their biological activities. By analyzing a series of compounds, these models can identify key molecular descriptors that govern their potency and selectivity, thereby guiding the design of new analogs with improved properties.

Molecular dynamics simulations offer a dynamic view of the interactions between a ligand, such as a this compound derivative, and its target receptor at an atomic level. These simulations can predict the binding mode, calculate binding free energies, and reveal the influence of the ligand on the conformational dynamics of the protein. Such detailed understanding is invaluable for rational drug design. For example, in silico molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) studies of novel azetidin-2-one (B1220530) derivatives have been used to predict their antiproliferative activity and pharmacokinetic properties. researchgate.net A recent study successfully used computational modeling to guide the synthesis of azetidines, demonstrating the power of these predictive tools in expanding the accessible chemical space. mit.edu

Table 2 summarizes the key applications of advanced computational methods in the study of naphthalen-1-ylazetidines.

Table 2: Applications of Advanced Computational Approaches

Computational Method Application in Naphthalen-1-ylazetidine Research
Quantitative Structure-Activity Relationship (QSAR) Predict biological activity, identify key structural features for potency and selectivity.
Molecular Docking Predict binding modes and affinities to biological targets.
Molecular Dynamics (MD) Simulations Study the dynamic interactions with receptors, calculate binding free energies, understand conformational changes.

Exploration of Supramolecular Assemblies and Material Science Applications

The unique combination of the strained azetidine ring and the planar, electron-rich naphthalene system in this compound opens up intriguing possibilities for its use in supramolecular chemistry and materials science. researchgate.net The naphthalene moiety is known for its ability to participate in π-π stacking interactions, a key driving force in the self-assembly of molecules into well-ordered supramolecular structures. nih.gov

Future research could explore the design of naphthalen-1-ylazetidine derivatives that can self-assemble into higher-order architectures such as nanofibers, gels, or liquid crystals. The introduction of specific functional groups onto the azetidine ring or the naphthalene core could be used to direct the self-assembly process and control the morphology of the resulting materials. These supramolecular assemblies could find applications in areas such as organic electronics, sensing, and drug delivery.

Furthermore, the incorporation of the rigid and polar azetidine unit into polymers could lead to materials with novel thermal and mechanical properties. The strain in the four-membered ring could also be harnessed in the development of responsive materials that undergo structural changes upon application of an external stimulus. For example, photochemical strategies have been employed to synthesize tunable azetidine-based energetic materials, highlighting the potential of this scaffold in advanced materials development. chemrxiv.orgschindlerresearchgroup.com

Integration into High-Throughput Screening Libraries for Mechanistic Discovery

High-throughput screening (HTS) is a powerful tool in modern drug discovery and chemical biology for identifying new bioactive compounds and elucidating their mechanisms of action. nih.gov The development of diverse and well-characterized compound libraries is crucial for the success of HTS campaigns. stanford.edu

The this compound scaffold represents a novel and underexplored area of chemical space. Future efforts should focus on the synthesis of libraries of naphthalen-1-ylazetidine derivatives with systematic variations in their substitution patterns. These libraries can then be screened against a wide range of biological targets to identify new hits for various diseases. mdpi.comnih.gov

The integration of naphthalen-1-ylazetidines into HTS libraries will not only facilitate the discovery of new drug leads but also provide valuable tools for chemical genetics and mechanistic studies. By observing the effects of these compounds on cellular pathways, researchers can gain new insights into complex biological processes. The modular synthesis of functionalized azetidines via electrophilic azetidinylation provides a promising strategy for the rapid generation of such libraries. rsc.orgchemrxiv.org

The potential impact of naphthalen-1-ylazetidine libraries in mechanistic discovery is summarized in Table 3.

Table 3: Role of Naphthalen-1-ylazetidine Libraries in Mechanistic Discovery

Area of Application Description
Target Identification Screening against diverse biological targets to identify novel protein-ligand interactions.
Pathway Elucidation Using active compounds as probes to understand complex cellular signaling pathways.
Phenotypic Screening Identifying compounds that produce a desired cellular phenotype without a priori knowledge of the target.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-(Naphthalen-1-yl)azetidine derivatives?

  • Methodological Answer : Synthesis typically involves multi-step processes, including azetidine ring formation via reactions such as epoxy-amine cyclization. For example, cis-3,4-epoxy amines react with alkyl amines in solvents like DMSO under controlled temperatures (20–25°C), monitored by thin-layer chromatography (TLC) . Post-formation, functionalization (e.g., sulfonylation or aromatic substitution) is performed, requiring strong bases like triethylamine and precise stoichiometric control to minimize side products .

Q. How is the azetidine ring stabilized during synthesis to prevent degradation?

  • Methodological Answer : Stabilization relies on steric and electronic effects. Electron-withdrawing groups (e.g., sulfonyl) or bulky substituents on the naphthalene moiety reduce ring strain. Reaction conditions are optimized to avoid strong acids or bases that hydrolyze the azetidine ring. For example, neutral pH solvents (e.g., dichloromethane) and low temperatures (0–5°C) are used during sulfonylation steps .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves ring conformation and substituent positions, while high-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography (using SHELX software ) provides absolute configuration data, particularly for resolving enantiomers in chiral derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Methodological Answer : Computational tools (e.g., density functional theory (DFT)) predict transition states and intermediates to identify rate-limiting steps. For instance, optimizing the nucleophilic substitution step in sulfonylation reactions by adjusting solvent polarity (e.g., switching from THF to acetonitrile) can enhance yields by 15–20% . Continuous flow reactors may also improve scalability and reduce side reactions in industrial settings .

Q. What computational strategies predict the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinities to targets like protein tyrosine phosphatases or antimicrobial enzymes. For example, fluorine or iodine substituents enhance halogen bonding with biological targets, as shown in studies of analogous azetidine derivatives . Quantitative structure-activity relationship (QSAR) models further correlate substituent electronegativity with IC₅₀ values .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Methodological Answer : Pharmacokinetic profiling (e.g., microsomal stability assays) identifies metabolic liabilities, such as rapid hepatic clearance. For instance, methoxy groups on the naphthalene ring may improve metabolic stability compared to hydroxyl analogs . Interspecies differences in cytochrome P450 activity are addressed using humanized mouse models or 3D organoid systems .

Q. What strategies validate the mechanistic role of this compound in enzyme inhibition?

  • Methodological Answer : Kinetic assays (e.g., steady-state inhibition constants) and X-ray co-crystallography confirm competitive/non-competitive binding modes. For example, azetidine derivatives with sulfonyl groups exhibit irreversible inhibition via covalent bond formation with catalytic cysteine residues, validated by mass spectrometry .

Data Analysis and Structural Insights

Q. How are crystallographic data analyzed to resolve conformational flexibility in azetidine derivatives?

  • Methodological Answer : SHELXL refinement (via Olex2 ) models disorder in the azetidine ring or substituents. Multi-conformer analysis and Hirshfeld surface calculations quantify intermolecular interactions (e.g., C–H⋯π bonds between naphthalene and adjacent residues), which stabilize specific conformations .

Q. What role do halogen substituents play in modulating reactivity and bioactivity?

  • Methodological Answer : Halogens (e.g., fluorine, iodine) influence electronic (σ-hole effects) and steric properties. For example, 4-iodophenyl derivatives exhibit enhanced binding to hydrophobic enzyme pockets via halogen bonding, validated by crystallographic B-factors and thermodynamic integration simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.